(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanine, commonly known as Fmoc-Ala-OH, is a protected form of the amino acid L-alanine. It plays a crucial role in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) [, , ]. This derivative is favored for its stability and ease of removal under specific conditions, making it a valuable tool in various scientific disciplines.
Fmoc-Ala-OH is classified as a protected amino acid. It is derived from L-alanine, an essential building block in protein synthesis. The Fmoc protection allows for compatibility with various coupling reagents and conditions used in solid-phase peptide synthesis. This compound is primarily sourced from chemical suppliers specializing in peptide synthesis reagents.
The synthesis of Fmoc-Ala-OH can be achieved through several methods:
Fmoc-Ala-OH participates in several key reactions during peptide synthesis:
The mechanism of action for Fmoc-Ala-OH primarily involves its role in peptide bond formation:
This cyclic process allows for the assembly of complex peptides with defined sequences.
These properties make Fmoc-Ala-OH suitable for solid-phase peptide synthesis applications where stability and solubility are critical.
Fmoc-Ala-OH is extensively used in:
The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group to L-alanine represents a cornerstone of modern peptide synthesis, enabling precise control over amino acid reactivity. This protection strategy involves the selective masking of the α-amino group while leaving the carboxylic acid functionality available for subsequent activation and coupling reactions. The fundamental reaction mechanism proceeds through nucleophilic attack of alanine's amine nitrogen on the carbonyl carbon of the Fmoc-activating reagent, forming a stable carbamate linkage that resists racemization under standard coupling conditions [1] [4].
The most industrially significant approach employs Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) as the activating reagent, which reacts with L-alanine in a biphasic solvent system (typically dioxane/water) in the presence of inorganic bases. This method achieves exceptional yields (99%) with minimal epimerization due to the moderate basicity conditions that preserve the chiral integrity of the α-carbon [1]. Alternative protection strategies include the use of Fmoc-Cl (9-fluorenylmethyl chloroformate) in anhydrous solvents, though this approach requires stringent moisture control due to the reagent's sensitivity to hydrolysis. While effective, Fmoc-Cl activation carries an increased risk of dipeptide formation through unintended carboxylate activation, necessitating careful stoichiometric control [6] [10].
The choice of protection strategy significantly impacts downstream applications, particularly in solid-phase peptide synthesis (SPPS). The Fmoc group demonstrates ideal orthogonal protection compatibility with acid-labile groups like tert-butyl (tBu) esters and ethers, enabling complex peptide assembly. This orthogonality is exemplified in the synthesis of pharmaceutically relevant macrocyclic peptides containing non-canonical amino acids, where Fmoc-Ala-OH serves as a fundamental building block [4] [6]. The base-labile nature of the Fmoc group (cleavable with 20% piperidine in DMF) allows for selective deprotection without disturbing permanent side-chain protections, making it indispensable for iterative peptide elongation strategies [4] [10].
Table 1: Key Reagents for Fmoc Protection of Alanine
Reagent | Reaction Conditions | Yield | Racemization Risk | Industrial Applicability |
---|---|---|---|---|
Fmoc-OSu | Na₂CO₃, H₂O/dioxane (1:1), 20°C, 18h | >99% | Low | Excellent |
Fmoc-Cl | Anhydrous THF, NMM, 0°C → RT | 85-90% | Moderate | Good (requires moisture control) |
Fmoc-OPfp | DMF, DIEA, RT | 90-95% | Low | Moderate (higher cost) |
Solvent selection critically influences the efficiency of carbamate bond formation during Fmoc protection, impacting reaction kinetics, yield, and stereochemical integrity. The dioxane/water (1:1 v/v) system remains the gold standard for industrial-scale Fmoc-Ala-OH synthesis, as demonstrated by Sunshine Lake Pharma's protocol achieving near-quantitative yields [1]. This aqueous-organic mixture provides optimal solubility for both the hydrophilic sodium carbonate base and the hydrophobic Fmoc-OSu reagent, creating a homogeneous reaction environment that facilitates molecular collisions while minimizing hydrolysis of the active ester. The system's effectiveness stems from water's role in solubilizing inorganic bases and the organic component's capacity to dissolve Fmoc intermediates, collectively promoting rapid and complete conversion [1] [4].
Polar aprotic solvents represent important alternatives, particularly for moisture-sensitive reagents. Dimethylformamide (DMF) exhibits superior solvation capability for Fmoc intermediates and allows elevated reaction temperatures, but may promote racemization through base-catalyzed enolization when strong organic bases are employed [4] [6]. Tetrahydrofuran (THF) offers an intermediate polarity profile that facilitates efficient coupling while reducing epimerization risks compared to DMF. Recent patent literature describes THF-based systems achieving >95% purity for Fmoc-β-Ala-AA-OH derivatives, highlighting its applicability for structurally related compounds [5].
Solvent polarity directly influences byproduct formation pathways. High-water-content systems minimize succinimide accumulation through hydrolysis, while anhydrous systems require rigorous drying to prevent Fmoc-OSu decomposition. Process-scale considerations reveal that dioxane/water mixtures enable straightforward product isolation via pH-controlled extraction, whereas DMF reactions necessitate resource-intensive solvent removal via distillation before extraction. Environmental, health, and safety (EHS) profiles further distinguish these systems, with water-containing mixtures presenting lower toxicity concerns than pure organic solvents [1] [5] [7].
Table 2: Solvent System Performance in Fmoc-Ala-OH Synthesis
Solvent System | Reaction Temperature (°C) | Reaction Time (h) | Reported Yield | Racemization (%) | Byproduct Formation |
---|---|---|---|---|---|
Dioxane/H₂O (1:1) | 20 | 18 | 99% | <0.5% | Minimal |
DMF | 25 | 6 | 95% | 1.5-2% | Moderate (dipeptides) |
THF/H₂O (3:1) | 25 | 12 | 97% | <1% | Low |
Acetonitrile/H₂O (2:1) | 30 | 8 | 92% | 1.2% | Moderate |
Base selection governs the deprotonation equilibrium of alanine's amino group, a prerequisite for nucleophilic attack on Fmoc-activating species. Carbonate bases (sodium carbonate, Na₂CO₃; potassium carbonate, K₂CO₃; sodium bicarbonate, NaHCO₃) provide optimal pH control (pH 9-10) in aqueous-organic systems, sufficiently activating the amine while minimizing succinimide ester hydrolysis and preserving chiral integrity [1] [5]. The Sunshine Lake Pharma protocol employs a precisely calibrated excess of sodium carbonate (5:1 molar ratio relative to alanine) to maintain consistent basicity throughout the reaction, driving the transformation to completion [1].
Organic bases offer advantages in anhydrous environments where inorganic carbonates exhibit limited solubility. N-Methylmorpholine (NMM) and N,N-Diisopropylethylamine (DIEA) effectively facilitate Fmoc-Cl-mediated protections in THF or acetonitrile, though their stronger basicity (pKa 7.4-10.6) increases epimerization risks at the α-carbon of alanine. This vulnerability necessitates strict temperature control (0-5°C) during initial reagent mixing, with gradual warming to room temperature only after the highly reactive acylation step is complete [4] [10]. Bicarbonate buffers maintain milder basicity (pH ~8.3) suitable for protecting groups prone to β-elimination under stronger alkaline conditions, though their reduced nucleophilicity activation extends reaction times considerably [5].
The catalytic role of bases extends beyond amine deprotonation to byproduct management. Carbonate ions effectively scavenge hydrochloric acid generated during Fmoc-Cl reactions, preventing acid-mediated decomposition pathways. In optimized protocols, the base-to-alanine stoichiometry typically ranges between 4:1 to 5:1, ensuring sufficient buffering capacity throughout the reaction. This precise stoichiometric control prevents excessive alkalinity that could promote aspartimide formation in subsequent peptide assembly steps when Fmoc-Ala-OH is incorporated adjacent to aspartic acid or asparagine residues [4] [6]. Recent advances demonstrate that controlled addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances interfacial reactivity in biphasic systems, reducing base requirements while maintaining high conversion efficiency [5].
Transitioning laboratory-scale Fmoc-Ala-OH synthesis to industrial production requires optimization of reaction parameters for efficiency, reproducibility, and cost-effectiveness. The multi-ton production capability established for therapeutic peptides has driven economies of scale for Fmoc-protected amino acids, with current industrial protocols achieving >99% yield through meticulous parameter control [1] [6]. The Sunshine Lake Pharma process exemplifies this approach: a 400L reactor charged with L-alanine (5kg, 56.18 mol) in dioxane/water (1:1, 400L) receives sodium carbonate (29.8kg, 280.9 mol) followed by portion-wise addition of Fmoc-OSu (28.4kg, 84.27 mol) at 20°C with vigorous agitation. After 18 hours, the reaction mixture undergoes extraction with ethyl ether (3×100L) to remove hydrophobic byproducts, followed by acidification with concentrated HCl to pH 2-3 and product isolation via ethyl acetate extraction (3×150L) [1].
Downstream processing critically determines final product quality. Industrial purification employs crystallization from ethyl acetate/n-hexane mixtures to achieve ≥99.0% HPLC purity, exceeding pharmaceutical-grade specifications. Continuous flow chemistry represents the latest innovation frontier, where microreactor technology enables instantaneous mixing of reagents under precisely controlled temperatures, reducing reaction times from hours to minutes while maintaining exceptional stereoselectivity [10]. These systems demonstrate particular advantages for Fmoc protection by minimizing thermal degradation pathways and suppressing dipeptide formation through exact stoichiometric control.
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3